Benzenamine, N,2-bis(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

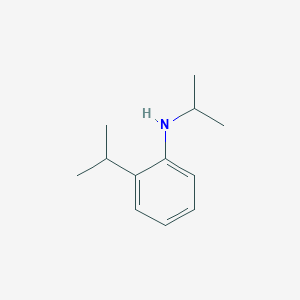

N,2-bis(propan-2-yl)aniline: is an organic compound with the molecular formula C12H19N 2,6-Diisopropylaniline . This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is an aromatic amine, which means it contains a nitrogen atom attached to an aromatic ring. This compound is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-bis(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the condensation of aniline with acetone in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods: In industrial settings, N,2-bis(propan-2-yl)aniline is produced on a larger scale using similar methods. The process involves the continuous feeding of aniline and isopropyl halides into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N,2-bis(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used

Major Products:

Oxidation: Quinones or nitroso compounds.

Reduction: Secondary amines.

Substitution: Nitro, bromo, or sulfonyl derivatives

Scientific Research Applications

N,2-bis(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff-base ligands and N-heterocyclic carbene complexes

Biology: It is used in the preparation of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds

Industry: It is used in the production of synthetic resins, antioxidants, and stabilizers for plastics

Mechanism of Action

The mechanism of action of N,2-bis(propan-2-yl)aniline depends on its specific application. In general, as an aromatic amine, it can participate in various chemical reactions through its nitrogen atom. For example, in the synthesis of Schiff-base ligands, the nitrogen atom of N,2-bis(propan-2-yl)aniline reacts with carbonyl compounds to form imines. In biological systems, it can interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

2,6-Dimethylaniline: Similar in structure but with methyl groups instead of isopropyl groups.

2,6-Diethylaniline: Similar in structure but with ethyl groups instead of isopropyl groups.

2,6-Diisopropylphenol: Similar in structure but with a hydroxyl group instead of an amino group

Uniqueness: N,2-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its steric hindrance, making it less reactive in certain electrophilic aromatic substitution reactions compared to its methyl or ethyl analogs. This unique structure also influences its solubility and boiling point, making it suitable for specific industrial applications .

Biological Activity

Benzenamine, N,2-bis(1-methylethyl)-, also known as 2,6-diisopropylaniline, is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Benzenamine, N,2-bis(1-methylethyl)- has the following chemical characteristics:

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- Chemical Structure : The compound features a benzene ring substituted with two isopropyl groups and an amino group.

Antimicrobial Activity

Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted anilines against common pathogens:

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzenamine, N,2-bis(1-methylethyl)- | Staphylococcus aureus (MSSA) | 0.16 mg/mL |

| Escherichia coli | 0.32 mg/mL | |

| Pseudomonas aeruginosa | 0.64 mg/mL |

These results suggest that benzenamine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of benzenamine compounds has been investigated through various assays. A notable study utilized the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to evaluate radical scavenging activity:

| Compound | IC50 Value (mg/mL) |

|---|---|

| Benzenamine, N,2-bis(1-methylethyl)- | 9.22 |

The antioxidant activity was attributed to the presence of phenolic structures within the compound that facilitate electron transfer and free radical neutralization .

The mechanisms underlying the biological activities of benzenamine derivatives include:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to cell death.

- Antioxidant Mechanism : The ability to donate electrons to free radicals helps in quenching reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study demonstrated that benzenamine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition at low concentrations. This suggests potential for therapeutic applications in treating resistant infections . -

Synergistic Effects with Other Compounds :

Research indicated that combining benzenamine derivatives with other antimicrobial agents enhanced their efficacy against biofilms formed by resistant strains. This synergistic effect could lead to more effective treatment protocols in clinical settings .

Properties

CAS No. |

112121-81-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,2-di(propan-2-yl)aniline |

InChI |

InChI=1S/C12H19N/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10,13H,1-4H3 |

InChI Key |

IGFAUTSEOYDBII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.